molecular formula C16H13NO2 B043948 1H-indol-3-yl-(4-methoxyphenyl)methanone CAS No. 22051-15-6

1H-indol-3-yl-(4-methoxyphenyl)methanone

Cat. No. B043948
CAS RN: 22051-15-6
M. Wt: 251.28 g/mol
InChI Key: KLNHIIYKFBCQQB-UHFFFAOYSA-N
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Description

“1H-indol-3-yl-(4-methoxyphenyl)methanone” is a compound that has been identified in the surveillance of unregulated drugs . It is classified as a benzoylindole .


Synthesis Analysis

The synthesis of similar indole-based molecules involves a reaction mixture of the indole compound, a benzoyl chloride, and aluminium chloride . The mixture is stirred at room temperature under an atmosphere of nitrogen . After stirring, water is added and the solution is extracted with ethyl acetate, dried over magnesium sulphate, filtered, and evaporated under reduced pressure to afford a residue . This residue is then purified by column chromatography .


Molecular Structure Analysis

The exact mass of “1H-indol-3-yl-(4-methoxyphenyl)methanone” is 394.18925 . The compound includes elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) .


Physical And Chemical Properties Analysis

“1H-indol-3-yl-(4-methoxyphenyl)methanone” appears as a soft yellow solid . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Rudnitskaya et al. (2009) identified that 1H-indol-3-yl-(4-methoxyphenyl)methanone is a novel inhibitor of fructose-1,6-bisphosphatase, with inhibitory capabilities comparable to AMP, a natural inhibitor of murine FBPase (Rudnitskaya et al., 2009).

  • Borza et al. (2007) found that this compound acts as a potent NR2B subunit-selective antagonist of the NMDA receptor, showing efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

  • Ashok et al. (2015) reported that 1H-indol-3-yl-(4-methoxyphenyl)methanone displays selective inhibition of HIV-2 strain with EC50 values comparable to nucleoside reverse transcriptase inhibitors lamivudine (Ashok et al., 2015).

  • Suhana and Rajeswari (2017) demonstrated a method for synthesizing 4-(3-methyl-1H-indol-2-yl)phenylmethanone, which aids in the generation of potential biologically active compounds (Suhana & Rajeswari, 2017).

  • FathimaShahana and Yardily (2020) synthesized a related compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, noting its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction (FathimaShahana & Yardily, 2020).

Safety And Hazards

While specific safety and hazard data for “1H-indol-3-yl-(4-methoxyphenyl)methanone” is not available, similar compounds are classified as combustible and acute toxic .

properties

IUPAC Name

1H-indol-3-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16(18)14-10-17-15-5-3-2-4-13(14)15/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNHIIYKFBCQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176528
Record name Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indol-3-yl-(4-methoxyphenyl)methanone

CAS RN

22051-15-6
Record name 1H-Indol-3-yl(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22051-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-indol-3-yl(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022051156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, indol-3-yl p-methoxyphenyl (6CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.6 g of indole and 8.6 g of N,N-dimethylanisamide were added to 2.6 ml of phosphorus oxychloride. The mixture was heated at 80°-85° C. for 3 hours. After cooling,50 ml of ether was added to the mixture. The reaction mixture was then poured into water and pH value was adjusted to 10 with aqueous solution of sodium hydroxide. The resulting precipitate was filtered out and then recrystallized from ethanol to obtain compound 1 in the form of white crystals. (Yield: 56%)
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
56%

Synthesis routes and methods II

Procedure details

30 ml of ether solution containing 4.0 g of indole were added to 10 ml of ether solution containing 5.0 g of methylmagnesium iodide. And then 30 ml of ether solution containing 5.7 g of anisoyl chloride were added dropwise to the solution. The reaction mixture was allowed to stand for several hours and further refluxed for 3 hours. After cooling, the reaction mixture was washed with aqueous solution of sodium hydrogencarbonate. The obtained organic layer was evaporated to dryness under reduced pressure. After purification by chromatography on silica gel and recrystallization from ethanol, 3-(p-methoxybenzoyl)indole (compound 1) was obtained in the form of white crystals. (Yield: 42%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
421
Citations
JJ Acton III, TE Akiyama, CH Chang… - Journal of medicinal …, 2009 - ACS Publications
Peroxisome proliferator-activated receptor gamma (PPARγ) agonists are used to treat type 2 diabetes mellitus (T2DM). Widespread use of PPARγ agonists has been prevented due to …
Number of citations: 67 pubs.acs.org
GP Moloney - molecules, 2001 - mdpi.com
Molecules | Free Full-Text | [5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl](4-methoxyphenyl)methanone Next Article in Journal 5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-…
Number of citations: 4 www.mdpi.com
NL Cluny, CM Keenan, M Duncan, A Fox, B Lutz… - … of Pharmacology and …, 2010 - ASPET
The endocannabinoid system is involved in the regulation of gastrointestinal (GI) motility and inflammation. Using the peripherally restricted cannabinoid (CB) 1 /CB 2 receptor agonist …
Number of citations: 65 jpet.aspetjournals.org
I Mancini, R Brusa, G Quadrato, C Foglia… - British journal of …, 2009 - Wiley Online Library
Background and purpose: Cannabinoid‐2 (CB 2 ) receptor‐selective agonists have shown anti‐nociceptive activity in models of neuropathic and inflammatory pain, and the two …
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
D da Fonseca Pacheco, A Klein… - British journal of …, 2008 - Wiley Online Library
Background and purpose: Although participation of opioids in antinociception induced by cannabinoids has been documented, there is little information regarding the participation of …
Number of citations: 95 bpspubs.onlinelibrary.wiley.com
PF Wang, LS Jiang, J Bu, XJ Huang… - Journal of …, 2012 - journals.lww.com
Endocannabinoid system is reported to be activated during myocardial ischemia–reperfusion (IR) injury and protects against heart injury. We, therefore, observed changes in …
Number of citations: 70 journals.lww.com
FG Pelorosso, JE Gago, G Del Rey… - European journal of …, 2009 - Elsevier
The possible inhibition of kinin B 1 receptor up-regulation by arachidonoylethanolamide (anandamide) was evaluated in isolated human umbilical vein. Anandamide and its …
Number of citations: 2 www.sciencedirect.com
C Wang, K Xu, Y Wang, Y Mao, Y Huang… - Regional Anesthesia & …, 2020 - rapm.bmj.com
Background Disruption of the blood–spinal cord barrier (BSCB) can facilitate inflammation that results in pain hypersensitivity. Proinflammatory cytokines produced by activated …
Number of citations: 21 rapm.bmj.com
CL Baker, JJ McDougall - British journal of pharmacology, 2004 - Wiley Online Library
The vasoactive effects of the synthetic cannabinoid (CB) arachidonyl‐2‐chloroethylamide (ACEA) was tested in the knee joints of urethane‐anaesthetised rats. Experiments were also …
Number of citations: 57 bpspubs.onlinelibrary.wiley.com
A Dhopeshwarkar, K Mackie - Journal of pharmacology and experimental …, 2016 - ASPET
The CB2 cannabinoid receptor (CB 2 ) remains a tantalizing, but unrealized therapeutic target. CB 2 receptor ligands belong to varied structural classes and display extreme functional …
Number of citations: 86 jpet.aspetjournals.org

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